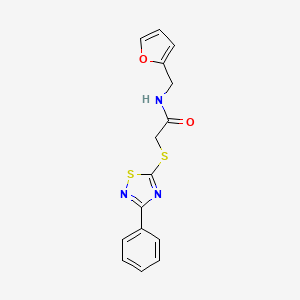
N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H13N3O2S2 and its molecular weight is 331.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Furan Derivatives
The compound contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Thiadiazole Derivatives
The compound also contains a thiadiazole ring, which is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom. Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antitubercular, antidiabetic, and antimalarial effects .
Actividad Biológica
N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: N-(furan-2-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Molecular Formula: C15H13N3O2S2
- Molecular Weight: 331.41 g/mol
- Purity: Typically around 95%.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the furan intermediate : The reaction of furan derivatives with suitable reagents under controlled conditions.
- Thiadiazole formation : The introduction of the thiadiazole moiety through reactions involving phenyl hydrazine derivatives and suitable carboxylic acids.
- Final coupling : The acetamide group is introduced to yield the final product.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance:
- Cell Line Studies : Research has demonstrated that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:
The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiadiazole moiety may inhibit key enzymes involved in cancer progression.
- Receptor Modulation : Interaction with receptors such as vascular endothelial growth factor receptor (VEGFR) has been suggested as a mechanism for its antiproliferative effects .
- Molecular Docking Studies : These studies indicate that the compound may bind effectively to target proteins, enhancing its therapeutic potential .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | IC50 (µg/mL) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| N-(furan-2-y... | 0.28 | MCF7 | Enzyme inhibition |
| Similar Thiadiazole Derivative | 0.52 | A549 (lung) | Receptor modulation |
| Another Analog | 4.27 | HCT116 | Molecular binding |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiadiazole derivatives:
-
Study on Thiadiazole Derivatives : A series of compounds were synthesized and evaluated for their anticancer properties, showing promising activity against multiple cell lines .
"The introduction of electron-donating groups significantly enhances cytotoxic activity" .
- Microwave-Assisted Synthesis : This method was employed to improve yields and reduce reaction times during the synthesis of similar compounds, leading to enhanced biological evaluations .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-13(16-9-12-7-4-8-20-12)10-21-15-17-14(18-22-15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHKQOVAEDDMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













